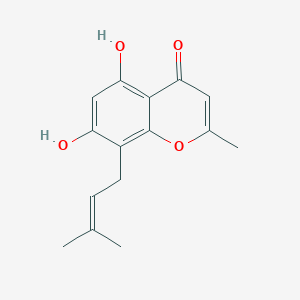

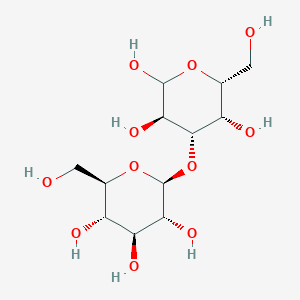

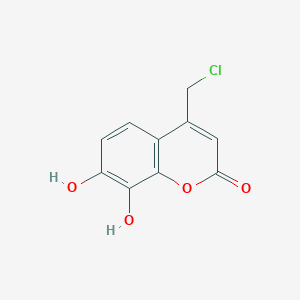

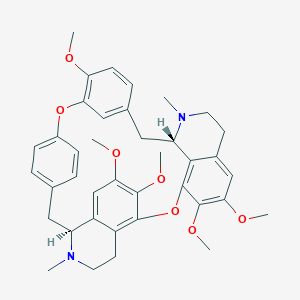

![molecular formula C12H12N2O2 B095041 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione CAS No. 18877-34-4](/img/structure/B95041.png)

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

Übersicht

Beschreibung

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione is a compound that belongs to the class of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds have been studied for their potential pharmacological properties, including anxiolytic effects and interactions with DNA. The derivatives of this class have been synthesized to explore their potential as therapeutic agents, particularly in the context of central nervous system (CNS) activity and anti-tumor properties .

Synthesis Analysis

The synthesis of pyrrolo[2,1-c][1,4]benzodiazepine derivatives involves multiple steps, including acetylation, reduction, cyclization, and modifications to block metabolism and enhance activity. For example, the synthesis of 1,3,4,14b-tetrahydro-2H,10H-pyrazino[1,2-α]-pyrrolo[2,1-c][1,4]benzodiazepines involved the key step of forming the dihydro-pyrrolo[2,1-c][1,4]benzodiazepine by reduction and cyclization of a nitroketone precursor . Another approach involved the C-acetylation of a pyrroline derivative, followed by transformations and cyclization to produce compounds with a two-carbon chain similar to the antibiotic tomaymycin .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolo[2,1-c][1,4]benzodiazepine skeleton, which is crucial for their biological activity. Modifications to this skeleton, such as the addition of methyl groups or changes in stereochemistry, can significantly affect their pharmacological properties and interactions with biological targets like DNA .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-c][1,4]benzodiazepine derivatives is influenced by their molecular structure. For instance, the presence of hydroxyl groups can facilitate non-covalent interactions with DNA, as evidenced by the elevation of the melting point of DNA and fluorescence quenching upon binding . The specific structural requirements for these interactions suggest that even minor changes in the molecule can lead to significant differences in chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives are closely related to their structure and have implications for their pharmacological activity. For example, the metabolism studies of these compounds in laboratory animals have indicated rapid hydroxylation, which can be modified by the introduction of methyl groups to potentially obtain more active or longer-acting compounds . The interaction with DNA also highlights the importance of specific structural features for binding, which can be modeled and rationalized based on hydrogen bonding patterns .

Wissenschaftliche Forschungsanwendungen

Oncology

PBDs have been analyzed since the 1960s and are found naturally in a wide variety of species . They have shown remarkable anti-tumor activities . One of the current therapeutic uses of PBDs involves combating cancer and acting as a cytotoxic payload . The inherent cytotoxicity of the molecule is utilized to create oncological agents .

Neurology

Recent studies suggest that PBDs can function as neurological modulators and provide treatment for neurodegenerative diseases such as Alzheimer’s . This is a new and emerging field of study for PBDs .

Anti-bacterial

PBDs have shown remarkable anti-bacterial activities . They can be obtained through extraction from natural sources or through synthetic routes . The structural feature of PBDs plays a crucial role in certain processes, including receptor activation and DNA binding .

Analgesic

Some studies have indicated that PBDs have analgesic activities . This suggests that they could potentially be used in pain management .

Eigenschaften

IUPAC Name |

6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBNEEHQIDLPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338780 | |

| Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |

CAS RN |

18877-34-4 | |

| Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)